molecular formula C10H13N3O3 B11560771 2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide

2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide

Cat. No.: B11560771
M. Wt: 223.23 g/mol
InChI Key: VQCHMUSWWFBXPR-KPKJPENVSA-N
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Description

1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE is an organic compound that features a furan ring, a hydrazinecarboxamide group, and a propylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be synthesized through a multi-step process:

    Formation of the hydrazone intermediate: The reaction between furan-2-carbaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with propylformamide in the presence of a suitable catalyst, such as triethylamine, to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazone group facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. This can result in the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in cancer treatment.

Comparison with Similar Compounds

1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be compared with similar compounds, such as:

    Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure but differ in their functional groups, leading to variations in reactivity and applications.

    Hydrazinecarboxamide derivatives: These compounds have similar hydrazone groups but differ in their substituents, affecting their biological activity and chemical properties.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-propyloxamide

InChI

InChI=1S/C10H13N3O3/c1-2-5-11-9(14)10(15)13-12-7-8-4-3-6-16-8/h3-4,6-7H,2,5H2,1H3,(H,11,14)(H,13,15)/b12-7+

InChI Key

VQCHMUSWWFBXPR-KPKJPENVSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=CO1

Origin of Product

United States

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